1-(3,5-dimethylphenyl)-4-(3,5-dimethylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
1-[1-(3,5-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-3,5-DIMETHYLPIPERIDINE is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of this compound, featuring a pyrazolo[3,4-d]pyrimidine core, makes it a valuable target for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3,5-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-3,5-DIMETHYLPIPERIDINE typically involves multiple steps. One common method includes the reaction of 3,5-dimethylphenylhydrazine with ethyl acetoacetate to form a pyrazole intermediate. This intermediate is then reacted with a suitable aldehyde to form the pyrazolo[3,4-d]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
1-[1-(3,5-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-3,5-DIMETHYLPIPERIDINE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1-[1-(3,5-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-3,5-DIMETHYLPIPERIDINE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[1-(3,5-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-3,5-DIMETHYLPIPERIDINE involves its interaction with specific molecular targets. For example, it acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . By inhibiting CDKs, this compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another class of compounds with similar biological activities.
Thioglycoside derivatives: Known for their cytotoxic activities.
Uniqueness
1-[1-(3,5-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-3,5-DIMETHYLPIPERIDINE stands out due to its unique structure, which allows for specific interactions with molecular targets such as CDKs. This specificity makes it a promising candidate for targeted cancer therapies .
Properties
Molecular Formula |
C20H25N5 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
1-(3,5-dimethylphenyl)-4-(3,5-dimethylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C20H25N5/c1-13-5-14(2)8-17(7-13)25-20-18(9-23-25)19(21-12-22-20)24-10-15(3)6-16(4)11-24/h5,7-9,12,15-16H,6,10-11H2,1-4H3 |
InChI Key |
RWWCTOJKSVZEJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C2=NC=NC3=C2C=NN3C4=CC(=CC(=C4)C)C)C |
Origin of Product |
United States |
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